molecular formula C21H23F2N5O B5414154 (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone

(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone

カタログ番号: B5414154
分子量: 399.4 g/mol
InChIキー: ABRBJPZAPLWUTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

(7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone is a synthetic small molecule based on the pyrazolo[1,5-a]pyrimidine scaffold, a structure recognized for its significant potential in medicinal chemistry and materials science. The core pyrazolo[1,5-a]pyrimidine structure is a privileged framework in drug discovery, with derivatives demonstrating a wide range of pharmacological activities, including use as nervous system agents and in the treatment of conditions such as Duchenne muscular dystrophy . Furthermore, this class of compounds has garnered attention for its tunable photophysical properties, making it a strategic scaffold for developing fluorescent probes and organic materials . The specific structure of this compound is engineered for advanced research applications. The 7-difluoromethyl group can act as an electron-withdrawing group, influencing the compound's electronic properties and its interaction with biological targets, while the 5- p -tolyl (4-methylphenyl) substituent provides a hydrophobic aromatic moiety. The 4-ethyl-piperazine carboxamide group at the 3-position is a critical feature, often incorporated to enhance solubility and to serve as a versatile handle for binding with various enzymes or receptors. This moiety is commonly seen in bioactive compounds designed to target the central nervous system . Researchers can leverage this compound as a key intermediate or a core structure in the synthesis of more complex molecules, or as a lead compound in high-throughput screening campaigns aimed at discovering new therapeutic agents or functional materials. This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

特性

IUPAC Name

[7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-3-yl]-(4-ethylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23F2N5O/c1-3-26-8-10-27(11-9-26)21(29)16-13-24-28-18(19(22)23)12-17(25-20(16)28)15-6-4-14(2)5-7-15/h4-7,12-13,19H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABRBJPZAPLWUTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=C3N=C(C=C(N3N=C2)C(F)F)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23F2N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

化学反応の分析

科学研究への応用

WAY-326129は、次のような広範囲にわたる科学研究への応用を持っています。

科学的研究の応用

Medicinal Chemistry

The compound's structural features suggest it may modulate biological pathways relevant to various diseases. Specifically, compounds with similar pyrazolo-pyrimidine frameworks have been investigated for their ability to inhibit enzymes such as 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) , which plays a crucial role in glucose metabolism and is implicated in metabolic syndrome .

Table 1: Comparison of Similar Compounds

Compound NameStructural FeaturesNotable Activities
Pyrazolo[3,4-d]pyrimidineSimilar core structureAnticancer
4-Piperidinyl pyrimidinePiperidine instead of piperazineAntimicrobial
5-TolylpyrazoleLacks difluoromethyl groupAnti-inflammatory

Pharmacological Studies

Initial studies have indicated that the compound may exhibit significant activity against cancer cell lines and could serve as a lead compound for developing new anticancer therapies. The unique combination of substituents in this compound is hypothesized to enhance its efficacy compared to structurally similar compounds .

Interaction Studies

Understanding how this compound interacts with biological targets is vital for elucidating its pharmacokinetics and pharmacodynamics. Techniques such as molecular docking , in vitro assays , and in vivo studies are essential for determining the specific mechanisms of action .

Case Studies and Findings

Research has shown that derivatives of pyrazolo-pyrimidines can significantly impact metabolic disorders. For instance, compounds that modulate 11β-HSD1 activity have been linked to improvements in insulin sensitivity and reductions in obesity-related complications .

In a recent study focusing on the synthesis and biological evaluation of pyrazolo-pyrimidine derivatives, it was found that modifications at the 5-position significantly affected the anti-inflammatory activity of the compounds tested. This suggests that further optimization of the substituents on (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone could lead to improved therapeutic profiles .

作用機序

WAY-326129の作用機序は、特定の分子標的と経路との相互作用を伴います。正確なメカニズムは完全には解明されていませんが、特定の受容体または酵素に結合することで効果を発揮し、その活性を変調すると考えられています。 この相互作用は、細胞プロセスと経路の変化につながる可能性があり、最終的には観察される効果をもたらします .

類似化合物との比較

Comparison with Structurally Similar Compounds

Key Observations:
  • Fluorinated Groups : The difluoromethyl group in the target compound offers a balance between metabolic stability and steric bulk compared to the trifluoromethyl group in , which may increase electronegativity but reduce conformational flexibility.
  • Piperazine Modifications : The 4-ethyl-piperazine in the target compound contrasts with the pyridinyl-piperazine in , suggesting differences in binding to amine-sensitive targets (e.g., kinases or GPCRs).

Physicochemical and Pharmacological Implications

  • Solubility : Piperazine derivatives generally improve aqueous solubility; the 4-ethyl substituent may reduce crystallization tendencies compared to bulkier groups .
  • Bioactivity : While explicit data for the target compound is unavailable, structurally similar pyrazolo[1,5-a]pyrimidines exhibit:
    • Antifungal activity via cAMP phosphodiesterase inhibition (e.g., trifluoromethyl derivatives in ).
    • Anti-inflammatory effects through COX-2 modulation (e.g., p-tolyl-substituted analogs in ).

準備方法

WAY-326129の調製には、いくつかの合成経路と反応条件が含まれます。工業生産方法の詳細が容易に入手できない一方で、合成は通常、制御された条件下で有機溶媒と試薬を使用することを伴います。 正確な合成経路は、化合物の目的の純度と収率によって異なる場合があります .

生物活性

The compound (7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone , often referred to as a pyrazolo[1,5-a]pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the field of oncology and neuropharmacology. This article explores the synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications of this compound.

Chemical Structure and Properties

The molecular formula of the compound is C17H20F2N4OC_{17}H_{20}F_2N_4O, with a molecular weight of approximately 331.32 g/mol. The structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.

PropertyValue
Molecular FormulaC17H20F2N4OC_{17}H_{20}F_2N_4O
Molecular Weight331.32 g/mol
CAS Number[Not specified]
SolubilityModerate (dependent on solvent)

Synthesis

The synthesis of the compound typically involves multi-step organic reactions starting from commercially available precursors. Key steps include the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with difluoromethyl and p-tolyl groups.

Antiproliferative Effects

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance, studies have shown that modifications at the 7-position can enhance cytotoxicity against human cancer cells.

In a recent study, a series of pyrazolo[1,5-a]pyrimidine derivatives were evaluated for their ability to inhibit cell proliferation in cancer models. The compound demonstrated IC50 values in the micromolar range against several tumor cell lines, indicating promising anticancer properties .

The proposed mechanism for the antiproliferative activity involves the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways. Specifically, compounds like this one may act as inhibitors of kinases or other proteins essential for cell division and survival.

Structure-Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-a]pyrimidine derivatives is highly influenced by substituents on the core structure. The presence of electron-withdrawing groups such as difluoromethyl at position 7 has been correlated with increased potency. The p-tolyl moiety at position 5 also contributes to enhanced lipophilicity and improved membrane permeability .

Summary of SAR Findings

Substituent PositionSubstituent TypeEffect on Activity
7DifluoromethylIncreases potency
5p-TolylEnhances lipophilicity
3Piperazine moietyModulates receptor binding

Case Studies

Several studies have highlighted the efficacy of pyrazolo[1,5-a]pyrimidine derivatives in preclinical models:

  • Study on Cancer Cell Lines : A study evaluated various derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, showing that modifications at positions 3 and 7 significantly affected growth inhibition .
  • Neuropharmacological Potential : Another investigation focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The results indicated that these compounds could modulate adenosine receptors, presenting a potential therapeutic avenue .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (7-difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidin-3-yl)-(4-ethyl-piperazin-1-yl)-methanone, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step condensation and functionalization. For pyrazolo[1,5-a]pyrimidine cores, a common approach is refluxing trifluoromethylated enones with aminopyrazoles in acetic acid (yield ~79%) . To optimize:

  • Solvent selection : Acetic acid promotes cyclization but may be replaced with ethanol or DMF for solubility adjustments.
  • Temperature : Reflux (100–120°C) ensures complete cyclization; lower temperatures may require longer reaction times.
  • Catalysts : Acidic conditions (e.g., H₂SO₄) can accelerate heterocycle formation .
  • Purification : Recrystallization from hexane or ethanol improves purity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substituent integration (e.g., difluoromethyl CF₂H at δ ~5.5–6.5 ppm) and confirms piperazine linkage .
  • X-ray crystallography : Resolves planar pyrazolo[1,5-a]pyrimidine systems (mean deviation <0.02 Å) and dihedral angles (e.g., 14.1° for p-tolyl groups) .
  • Mass spectrometry : High-resolution MS validates molecular weight (e.g., m/z ~495.5 for C₂₆H₂₄F₃N₅O₂ analogs) .

Advanced Research Questions

Q. How does the 4-ethyl-piperazine moiety influence the compound’s pharmacokinetics and target binding?

  • Methodological Answer :

  • Lipophilicity : Piperazine increases solubility via protonation at physiological pH, enhancing blood-brain barrier penetration .
  • Target interaction : Molecular docking (e.g., AutoDock Vina) predicts hydrogen bonding between the piperazine N-atom and kinase ATP-binding pockets (e.g., KDR kinase) .
  • SAR studies : Compare analogs with varying piperazine substituents (e.g., benzyl vs. ethyl) to assess IC₅₀ shifts in enzyme assays .

Q. How can computational modeling predict the compound’s metabolic stability and potential toxicity?

  • Methodological Answer :

  • ADMET prediction : Tools like SwissADME estimate metabolic sites (e.g., CYP3A4-mediated oxidation of difluoromethyl groups) .
  • Density Functional Theory (DFT) : Calculates Fukui indices to identify electrophilic centers prone to glutathione adduct formation .
  • ToxCast profiling : Screen for off-target effects (e.g., hERG channel inhibition) using in silico models .

Q. What strategies resolve contradictions in reported biological activities (e.g., antifungal vs. kinase inhibition)?

  • Methodological Answer :

  • Dose-response curves : Test across concentrations (nM–µM) to distinguish primary targets (e.g., cAMP phosphodiesterase IC₅₀ ~10 nM vs. antifungal MIC ~50 µM) .
  • Selectivity panels : Use broad-spectrum assays (e.g., Eurofins Panlabs) to rule out nonspecific binding .
  • Structural analogs : Compare activities of trifluoromethyl vs. difluoromethyl derivatives to isolate substituent effects .

Experimental Design Considerations

Q. How to design assays for evaluating the compound’s anti-inflammatory potential?

  • Methodological Answer :

  • In vitro : Measure COX-2 inhibition (PGHS-2 ELISA) at 1–100 µM, with celecoxib as a positive control .
  • Cell-based : LPS-induced TNF-α suppression in RAW 264.7 macrophages (IC₅₀ calculation via qPCR) .
  • In vivo : Murine carrageenan-induced paw edema model (dose: 10–50 mg/kg, oral) .

Q. What crystallography parameters ensure accurate determination of the compound’s solid-state conformation?

  • Methodological Answer :

  • Data collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 293 K; refine with SHELXL .
  • Resolution : Aim for <0.8 Å to resolve CF₃/CF₂H groups .
  • Validation : Check R-factor (<0.06) and Flack parameter (<0.1) for chiral centers .

Data Analysis Challenges

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Methodological Answer :

  • Hansen Solubility Parameters : Calculate δD, δP, δH to rationalize solubility in DMSO (δ ~26 MPa¹/²) vs. hexane (δ ~14 MPa¹/²) .
  • Co-solvent systems : Test ethanol/water mixtures (e.g., 30:70) to enhance bioavailability .

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